

### Cross-study comparison of spironolactone in heart failure treatment

Author: BenchChem Technical Support Team. Date: December 2025



# Spironolactone in Heart Failure: A Cross-Study Comparison

For Researchers, Scientists, and Drug Development Professionals

Spironolactone, a mineralocorticoid receptor antagonist (MRA), has been a cornerstone in the management of heart failure for decades. Its efficacy, however, varies significantly across the spectrum of heart failure, particularly between patients with reduced ejection fraction (HFrEF) and those with preserved ejection fraction (HFpEF). This guide provides a comprehensive comparison of spironolactone's performance in these distinct patient populations, supported by data from pivotal clinical trials.

### **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from the landmark Randomized Aldactone Evaluation Study (RALES) for HFrEF and the Treatment of Preserved Cardiac Function Heart Failure with an Aldosterone Antagonist (TOPCAT) trial for HFpEF.

### Heart Failure with Reduced Ejection Fraction (HFrEF) - RALES Trial



| Outcome                                    | Spironolacton<br>e Group | Placebo Group | Risk<br>Reduction/Haz<br>ard Ratio (95%<br>CI) | p-value |
|--------------------------------------------|--------------------------|---------------|------------------------------------------------|---------|
| Primary Endpoint                           |                          |               |                                                |         |
| All-Cause<br>Mortality                     | 35%                      | 46%           | 0.70 (0.60-0.82)                               | <0.001  |
| Secondary<br>Endpoints                     |                          |               |                                                |         |
| Cardiovascular<br>Mortality                | 23.8%                    | 32.5%         | 0.69 (0.58-0.82)                               | <0.001  |
| Hospitalization for Heart Failure          | 25.6%                    | 35.2%         | 0.65 (0.54-0.77)                               | <0.001  |
| Adverse Events                             |                          |               |                                                |         |
| Severe<br>Hyperkalemia<br>(>6.0 mmol/L)    | 2%                       | 1%            | -                                              | -       |
| Gynecomastia or<br>Breast Pain (in<br>men) | 10%                      | 1%            | -                                              | <0.001  |

## **Heart Failure with Preserved Ejection Fraction (HFpEF) - TOPCAT Trial**



| Outcome                                                   | Spironolacton<br>e Group | Placebo Group   | Hazard Ratio<br>(95% CI) | p-value |
|-----------------------------------------------------------|--------------------------|-----------------|--------------------------|---------|
| Primary<br>Composite<br>Endpoint                          |                          |                 |                          |         |
| (CV Death, Aborted Cardiac Arrest, or HF Hospitalization) | 18.6%                    | 20.4%           | 0.89 (0.77-1.04)         | 0.14    |
| Components of<br>Primary Endpoint                         |                          |                 |                          |         |
| Cardiovascular<br>Death                                   | 9.3%                     | 10.2%           | 0.90 (0.73-1.12)         | -       |
| Hospitalization for Heart failure                         | 12.0%                    | 14.2%           | 0.83 (0.69-0.99)         | -       |
| Adverse Events                                            |                          |                 |                          |         |
| Hyperkalemia<br>(>5.5 mmol/L)                             | 18.7%                    | 9.1%            | -                        | -       |
| Elevated Serum<br>Creatinine                              | Higher incidence         | Lower incidence | -                        | -       |

# Experimental Protocols RALES (Randomized Aldactone Evaluation Study)

- Study Design: A randomized, double-blind, placebo-controlled trial.[1]
- Patient Population: 1,663 patients with severe heart failure (NYHA class III or IV) and a left ventricular ejection fraction (LVEF) of 35% or less, who were already receiving standard therapy including an ACE inhibitor and a loop diuretic.[1][2]
- Intervention: Patients were randomly assigned to receive either 25 mg of spironolactone daily or a matching placebo.[2] The dose could be increased to 50 mg daily after eight weeks



if there were signs of heart failure progression without hyperkalemia.[2] If hyperkalemia developed, the dose could be reduced.[2]

- Primary Endpoint: Death from any cause.[2]
- Secondary Endpoints: Included death from cardiac causes, hospitalization for cardiac causes, and changes in NYHA functional class.[2]
- Follow-up: The mean follow-up period was 24 months.[2] The trial was stopped early due to the significant mortality benefit observed in the spironolactone group.[1][2]

## **TOPCAT (Treatment of Preserved Cardiac Function Heart Failure with an Aldosterone Antagonist)**

- Study Design: A randomized, double-blind, placebo-controlled trial.[3]
- Patient Population: 3,445 patients aged 50 years or older with symptomatic heart failure and an LVEF of 45% or more.[3][4] Patients were required to have either a heart failure hospitalization within the previous year or an elevated natriuretic peptide level.[5]
- Intervention: Patients were randomized to receive spironolactone (initial dose of 15 mg daily, titrated up to 45 mg daily) or a matching placebo.[3][4][6]
- Primary Endpoint: A composite of death from cardiovascular causes, aborted cardiac arrest, or hospitalization for the management of heart failure.[3][4]
- Follow-up: The median follow-up was 3.3 years.

### **Visualizations**





Figure 1. RALES Clinical Trial Workflow

Click to download full resolution via product page

Caption: RALES Clinical Trial Workflow





Figure 2. Aldosterone Signaling & Spironolactone's Mechanism

Click to download full resolution via product page

Caption: Aldosterone Signaling and Spironolactone's Mechanism of Action



#### **Discussion**

The contrasting outcomes of the RALES and TOPCAT trials underscore the distinct pathophysiologies of HFrEF and HFpEF. In HFrEF, where the renin-angiotensin-aldosterone system (RAAS) is markedly activated, spironolactone's blockade of aldosterone provides significant clinical benefits by mitigating myocardial fibrosis, reducing sodium and water retention, and improving neurohormonal balance.[7][8] The RALES trial firmly established spironolactone as a crucial component of therapy for patients with severe HFrEF, demonstrating a remarkable 30% reduction in mortality.[1]

Conversely, the role of spironolactone in HFpEF remains less defined. The TOPCAT trial did not meet its primary composite endpoint, suggesting that aldosterone antagonism may not confer the same survival benefit in this heterogeneous patient population.[3][4] However, a reduction in hospitalizations for heart failure was observed, indicating a potential role for spironolactone in managing symptoms and reducing healthcare utilization in certain HFpEF patients.[3] It is important to note the geographical variations in the TOPCAT trial results, with a post-hoc analysis of patients from the Americas showing a more favorable effect of spironolactone.[6]

The primary safety concern with spironolactone therapy is hyperkalemia, which was more prevalent in the spironolactone arms of both trials.[1][3] Careful monitoring of serum potassium and renal function is therefore essential, particularly when used in combination with other medications that can affect potassium levels, such as ACE inhibitors or angiotensin receptor blockers.

In conclusion, spironolactone is a well-established, life-saving therapy for patients with HFrEF. Its utility in HFpEF is more nuanced, with evidence suggesting a potential benefit in reducing heart failure hospitalizations, though not overall mortality. Future research is needed to better identify which subgroups of HFpEF patients are most likely to benefit from MRA therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. RALES (trial) Wikipedia [en.wikipedia.org]
- 2. Randomized Aldactone Evaluation Study American College of Cardiology [acc.org]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Treatment of Preserved Cardiac Function Heart Failure With an Aldosterone Antagonist -American College of Cardiology [acc.org]
- 5. Rationale and design of the treatment of preserved cardiac function heart failure with an aldosterone antagonist trial: a randomized, controlled study of spironolactone in patients with symptomatic heart failure and preserved ejection fraction PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- To cite this document: BenchChem. [Cross-study comparison of spironolactone in heart failure treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682166#cross-study-comparison-of-spironolactone-in-heart-failure-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com